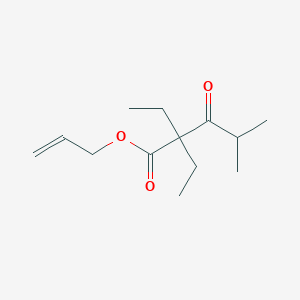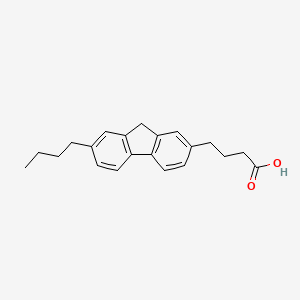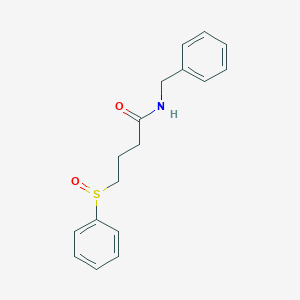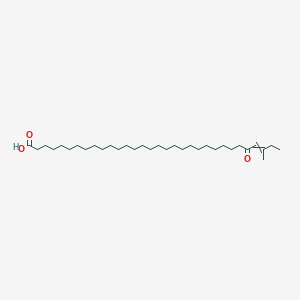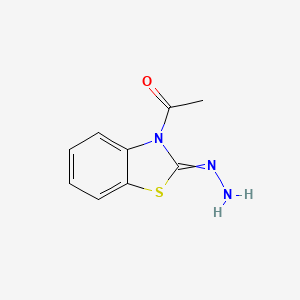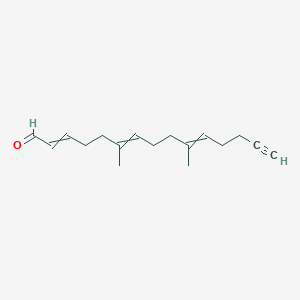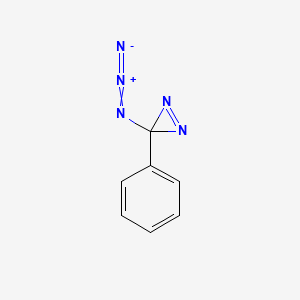
3-Azido-3-phenyl-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-3-phenyl-3H-diazirene is a unique organic compound characterized by the presence of an azido group and a diazirene ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-3-phenyl-3H-diazirene typically involves the following steps:
Formation of the Diazirene Ring: The initial step involves the formation of the diazirene ring, which can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a phenyl group under controlled conditions.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the diazirene intermediate.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-3-phenyl-3H-diazirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine or other reduced forms.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxy compounds, while reduction can produce amines.
Scientific Research Applications
3-Azido-3-phenyl-3H-diazirene has a wide range of applications in scientific research:
Chemistry: It is used as a photolabile protecting group in organic synthesis, allowing for controlled release of functional groups upon exposure to light.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein interactions and functions by covalently attaching to target proteins upon light activation.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
Mechanism of Action
The mechanism by which 3-azido-3-phenyl-3H-diazirene exerts its effects involves the photolysis of the diazirene ring upon exposure to ultraviolet light. This photolysis generates reactive intermediates, such as nitrenes, which can covalently bond to nearby molecules, facilitating various chemical transformations and interactions.
Molecular Targets and Pathways:
Photolysis: The primary pathway involves the absorption of UV light, leading to the cleavage of the diazirene ring and formation of reactive intermediates.
Covalent Bond Formation: These intermediates can form covalent bonds with target molecules, such as proteins or nucleic acids, enabling their study and manipulation.
Comparison with Similar Compounds
3-Phenyl-3-(trifluoromethyl)-3H-diazirene: Similar in structure but contains a trifluoromethyl group instead of an azido group.
3-Chloro-3-phenyl-3H-diazirene: Contains a chloro group instead of an azido group.
Uniqueness: 3-Azido-3-phenyl-3H-diazirene is unique due to its azido group, which imparts distinct reactivity and photochemical properties. This makes it particularly useful in applications requiring photoactivation and covalent modification of target molecules.
Properties
CAS No. |
113698-67-2 |
|---|---|
Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
3-azido-3-phenyldiazirine |
InChI |
InChI=1S/C7H5N5/c8-12-11-7(9-10-7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
PFSMWFOHBFUSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


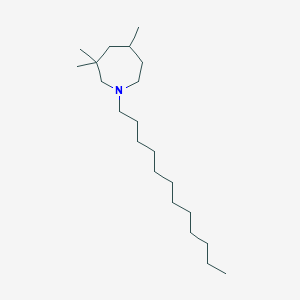
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
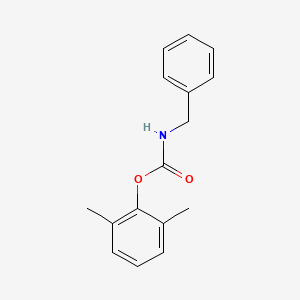
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)

